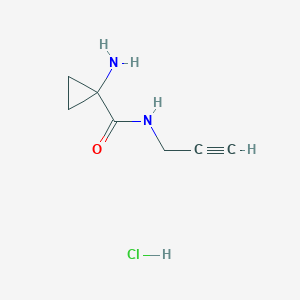
1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride is a cyclopropane-containing compound known for its diverse biological activities. This compound is often used in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride typically involves the cyclocondensation of N-(prop-2-yn-1-yl) compounds. The reaction mixture is processed by removing the organic solvent at reduced pressure, dissolving the residue in dry ether, and passing gaseous hydrochloric acid through the solution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Substitution: Reactions involving the substitution of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen and gaseous hydrochloric acid. The conditions often involve mild temperatures and the absence of external photosensitizers .
Major Products Formed
The major products formed from these reactions include formamides and other substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride involves its role as a photosensitizer. It generates singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways. These reactive oxygen species play a crucial role in the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-(prop-2-yn-1-yl)anilines
- N-(penta-2,4-diyn-1-yl) compounds
- Indole derivatives with similar functional groups
Uniqueness
1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride is unique due to its cyclopropane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research applications.
Properties
Molecular Formula |
C7H11ClN2O |
|---|---|
Molecular Weight |
174.63 g/mol |
IUPAC Name |
1-amino-N-prop-2-ynylcyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-2-5-9-6(10)7(8)3-4-7;/h1H,3-5,8H2,(H,9,10);1H |
InChI Key |
OAHOXBJJGWDMRQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1(CC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate](/img/structure/B15305649.png)

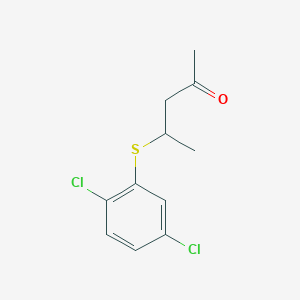
![2-{1-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl}acetic acid](/img/structure/B15305665.png)
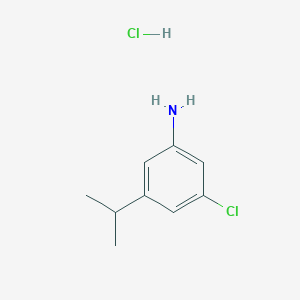
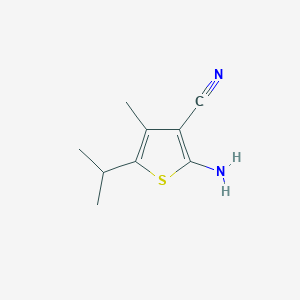
![5-[4-Chloro-2-methyl-5-(propan-2-yl)phenoxy]pentanoic acid](/img/structure/B15305680.png)

![methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B15305694.png)
![Ethyl 6-azaspiro[3.4]octane-5-carboxylate](/img/structure/B15305695.png)

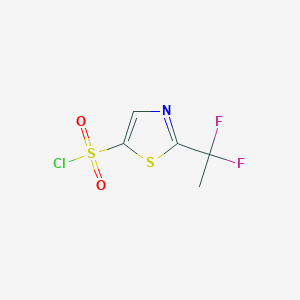
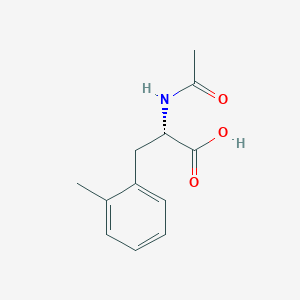
![5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15305712.png)
